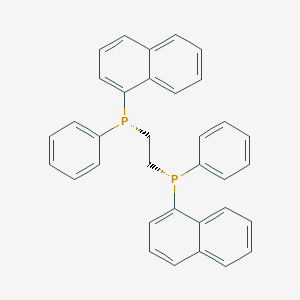
(R,R)-1-Naphthyl-DIPAMP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,R)-1-Naphthyl-DIPAMP is a chiral phosphine ligand used in asymmetric synthesis. It is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable compound in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-1-Naphthyl-DIPAMP typically involves the reaction of 1-naphthylamine with a suitable phosphine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphine ligand. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to maintain the desired enantioselectivity and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(R,R)-1-Naphthyl-DIPAMP undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphine ligand back to its original state.
Substitution: The compound can participate in substitution reactions, where the naphthyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield phosphine oxides, while substitution reactions produce various substituted phosphine ligands.
Aplicaciones Científicas De Investigación
(R,R)-1-Naphthyl-DIPAMP has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: this compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (R,R)-1-Naphthyl-DIPAMP involves its ability to coordinate with metal centers in catalytic reactions. The chiral nature of the ligand induces enantioselectivity in the catalytic process, leading to the formation of enantiomerically pure products. The molecular targets and pathways involved depend on the specific catalytic reaction being carried out.
Comparación Con Compuestos Similares
Similar Compounds
(S,S)-1-Naphthyl-DIPAMP: The enantiomer of (R,R)-1-Naphthyl-DIPAMP, used in similar applications but with opposite enantioselectivity.
BINAP: Another chiral phosphine ligand used in asymmetric catalysis.
DIPAMP: A related compound with similar applications but different structural features.
Uniqueness
This compound is unique due to its high enantioselectivity and versatility in various catalytic reactions. Its ability to induce chirality in the products makes it a valuable tool in the synthesis of enantiomerically pure compounds.
Propiedades
Número CAS |
81157-93-9 |
|---|---|
Fórmula molecular |
C34H28P2 |
Peso molecular |
498.5 g/mol |
Nombre IUPAC |
(R)-naphthalen-1-yl-[2-[naphthalen-1-yl(phenyl)phosphanyl]ethyl]-phenylphosphane |
InChI |
InChI=1S/C34H28P2/c1-3-17-29(18-4-1)35(33-23-11-15-27-13-7-9-21-31(27)33)25-26-36(30-19-5-2-6-20-30)34-24-12-16-28-14-8-10-22-32(28)34/h1-24H,25-26H2/t35-,36-/m1/s1 |
Clave InChI |
AJLHFWYWUUCAAX-LQFQNGICSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[P@@](CC[P@](C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 |
SMILES canónico |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


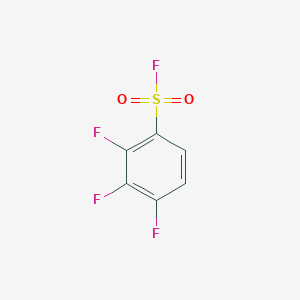
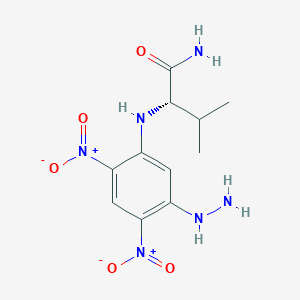
![Cucurbit[5]uril hydrate, contains acid of crystalization](/img/structure/B12054959.png)
![2-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12054967.png)



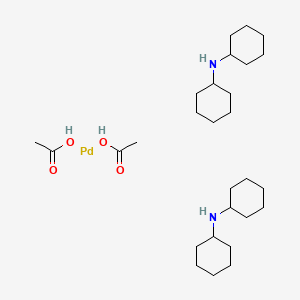
![9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12054998.png)
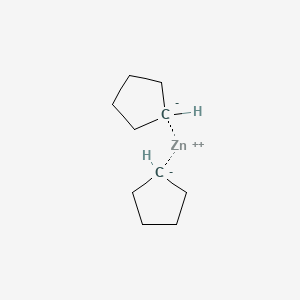
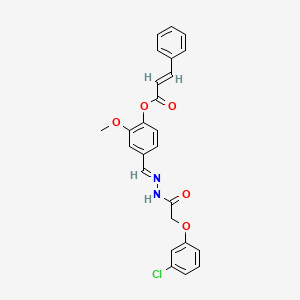
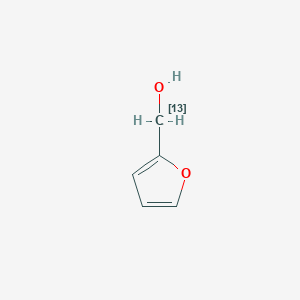
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (4-methyl-thiazol-2-yl)-amide](/img/structure/B12055021.png)

